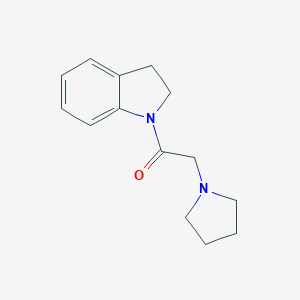
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDMPA and has been found to have unique properties that make it useful in the study of different biological processes.
作用機序
BDMPA works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to bind to a specific site on the protein, causing a change in its structure and function. This, in turn, leads to the inhibition of the protein's activity, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects
BDMPA has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the modulation of the immune system. It has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
The use of BDMPA in laboratory experiments has several advantages, including its high potency and specificity, which allow for precise control of the experimental conditions. However, one limitation of using BDMPA is its potential toxicity, which can affect the results of the experiment.
将来の方向性
There are several future directions for the use of BDMPA in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. BDMPA may also be used as a tool for studying protein-protein interactions and for the development of new diagnostic tests. Additionally, further research is needed to determine the safety and efficacy of BDMPA in human clinical trials.
合成法
BDMPA can be synthesized using various methods, including the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 4-methoxyphenylacetic acid in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide.
科学的研究の応用
BDMPA has been widely used in scientific research, especially in the study of biological processes. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. BDMPA has also been used in the development of new drugs and as a tool for studying protein-protein interactions.
特性
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-9-14(15)10(2)18(17-9)8-13(19)16-11-4-6-12(20-3)7-5-11/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVHRFVWHJXQLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)OC)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-piperidino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B496912.png)
![N-({[4-cyclohexyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B496913.png)
![Ethyl 5-morpholino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B496914.png)

![Ethyl 8-amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinoline-9-carboxylate](/img/structure/B496920.png)
![N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B496921.png)
![3-benzyl-N,N-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B496923.png)
![3-(4-fluorobenzyl)-7-(4-morpholinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496924.png)
![3-(2-chlorobenzyl)-7-(1-piperidinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496925.png)
![3-benzyl-7-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496928.png)
![7,9-Dimethyl-4-piperidinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B496930.png)
![7,9-Dimethyl-4-(4-methylpiperazino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B496931.png)
![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methylphenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496932.png)